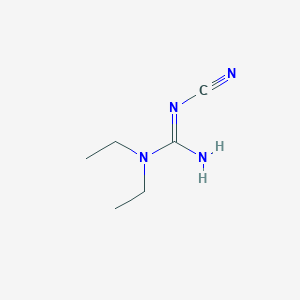

1-Cyano-3,3-diethylguanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyano-3,3-diethylguanidine is a chemical compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications

準備方法

The synthesis of 1-Cyano-3,3-diethylguanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with derivatized amines under specific conditions . Another approach involves the use of cyanamides that react with derivatized amines, often facilitated by copper-catalyzed cross-coupling chemistry . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反応の分析

1-Cyano-3,3-diethylguanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution processes. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmacological Applications

1.1. Neurological Research

CEDG and its derivatives have been investigated for their potential as neuroprotective agents. Research indicates that guanidine derivatives can modulate the activity of glutamate receptors, particularly the NMDA receptor, which is implicated in neurodegenerative diseases. Studies show that these compounds may help in conditions characterized by excessive neuronal excitation, such as Alzheimer's disease and multiple sclerosis .

1.2. Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies suggest that CEDG can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways associated with cell survival and death. The presence of the cyano group enhances its reactivity and potential interactions with biological targets .

Material Science Applications

2.1. Rubber Vulcanization

CEDG is utilized as an accelerator in the vulcanization process of rubber. Its effectiveness in promoting cross-linking reactions between rubber polymers enhances the mechanical properties of rubber products, such as tires and seals. The incorporation of CEDG into rubber formulations has been shown to improve thermal stability and resistance to aging .

2.2. Synthesis of Functional Materials

The unique chemical structure of CEDG allows it to be used as a precursor for synthesizing various functional materials, including polymers and composites with enhanced properties. Its ability to act as a building block in organic synthesis makes it valuable in developing new materials with specific functionalities .

Synthetic Chemistry Applications

3.1. Synthesis of Guanidine Derivatives

CEDG serves as a key intermediate in the synthesis of various substituted guanidines, which have diverse applications ranging from pharmaceuticals to agrochemicals. The reaction pathways involving CEDG can lead to high-yield synthesis of complex guanidine structures through nucleophilic substitution reactions .

3.2. Radiolabeling for Biological Studies

Due to its structural characteristics, CEDG can be radiolabeled for use in positron emission tomography (PET) studies, aiding in the visualization and tracking of biological processes in vivo. This application is particularly relevant in drug development and pharmacokinetics studies .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Neuroprotection | Investigated CEDG's effects on NMDA receptors | Showed potential for neuroprotection against excitotoxicity |

| Cancer Cell Apoptosis | CEDG's impact on cancer cell lines | Induced apoptosis through modulation of signaling pathways |

| Rubber Vulcanization | Role of CEDG as an accelerator | Improved mechanical properties and thermal stability of rubber products |

作用機序

The mechanism of action of 1-Cyano-3,3-diethylguanidine involves its interaction with molecular targets through hydrogen bonding and other interactions. The guanidine group in the compound is highly basic and can form stable complexes with various biological molecules, influencing their function and activity . This makes it a valuable tool in studying molecular pathways and designing new therapeutic agents.

類似化合物との比較

1-Cyano-3,3-diethylguanidine can be compared to other guanidine derivatives, such as:

2-Aminoimidazolines: These compounds have a five-membered ring structure and are present in many natural products.

2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are also found in various medicinal compounds.

2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds have unique properties and applications.

生物活性

1-Cyano-3,3-diethylguanidine (CDEG) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning CDEG, drawing from diverse sources to provide a comprehensive overview.

CDEG exhibits its biological activity primarily through its interactions with various biomolecules. The cyano group enhances its reactivity, allowing it to participate in nucleophilic reactions and interact with enzymes and receptors in biological systems. Research indicates that CDEG may influence neurotransmitter release and modulate signaling pathways associated with neurodegenerative diseases.

Neuroprotective Effects

CDEG has been investigated for its neuroprotective properties, particularly in models of neurodegeneration. Studies suggest that it may mitigate glutamate-induced toxicity, which is implicated in conditions such as Alzheimer's disease and Parkinson's disease. The compound appears to inhibit excessive glutamate release, thereby protecting neuronal cells from excitotoxicity .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of CDEG. In vitro studies demonstrate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

The anticancer activity of CDEG has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways related to cell survival and apoptosis makes it a candidate for further cancer research .

Study 1: Neuroprotection in Animal Models

In a study published in Neuroscience Letters, researchers administered CDEG to mice subjected to induced neurotoxicity via glutamate exposure. Results indicated significant reductions in neuronal death compared to control groups, suggesting that CDEG might serve as a protective agent against neurodegenerative damage .

Study 2: Antimicrobial Efficacy

A study conducted by Zhang et al. assessed the antimicrobial effects of CDEG against Staphylococcus aureus and Escherichia coli. The findings revealed that CDEG inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .

Study 3: Cancer Cell Line Inhibition

In vitro experiments involving human breast cancer cell lines demonstrated that treatment with CDEG resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that this effect was associated with increased apoptosis rates, highlighting its potential role in cancer therapy .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Reduced neuronal death | Inhibition of glutamate toxicity |

| Antimicrobial | Growth inhibition | Disruption of bacterial membranes |

| Anticancer | Decreased cell viability | Induction of apoptosis |

特性

IUPAC Name |

2-cyano-1,1-diethylguanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-10(4-2)6(8)9-5-7/h3-4H2,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRBQMRVRFEUSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=NC#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。